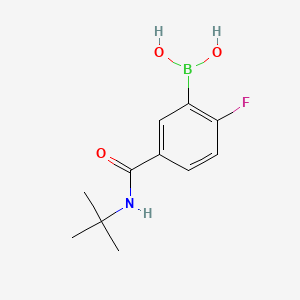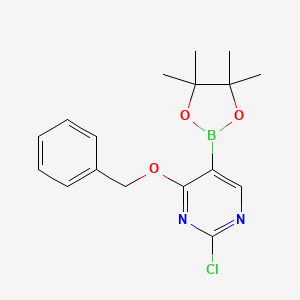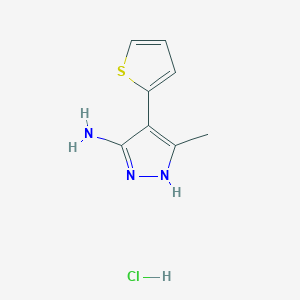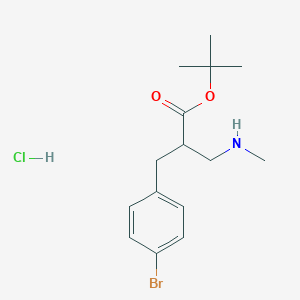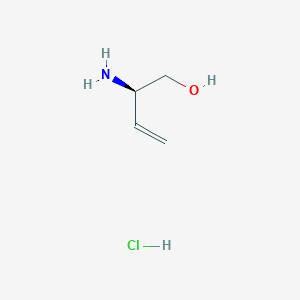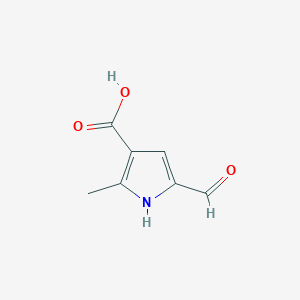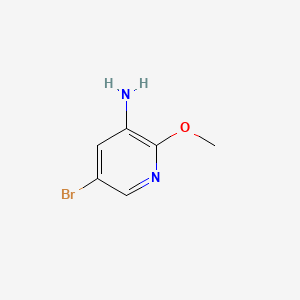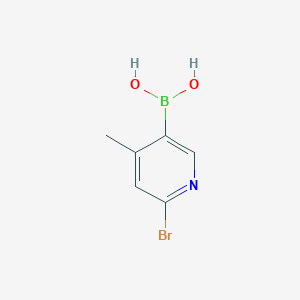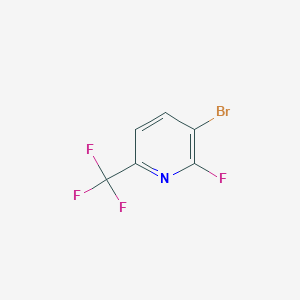
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2BrF4N . It has a molecular weight of 243.98 . The compound is used in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), such as 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, are synthesized through various methods, including condensation reactions . The synthesis of these compounds often involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is represented by the SMILES stringFc1nc(ccc1Br)C(F)(F)F . This indicates the presence of a pyridine ring with bromo, fluoro, and trifluoromethyl substituents. Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine, a related compound, acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a liquid at room temperature with a density of 1.7961 g/mL at 25 °C . It has a refractive index of 1.4623 . The compound has a flash point of 96.11 °C .Aplicaciones Científicas De Investigación
Pyrrolidine Constrained Bipyridyl-Dansyl Click Fluoroionophore as Selective Al(3+) Sensor
Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate through click chemistry. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) mechanisms, showcasing its application in selective ion detection (D. Maity, T. Govindaraju, 2010).
Trifluoromethylation of Aryl and Heteroaryl Halides
Lishchynskyi et al. (2013) discussed the high reactivity of fluoroform-derived CuCF3 towards aryl and heteroaryl halides, including pyridine derivatives. This work demonstrates an efficient method for the trifluoromethylation of these compounds, which is significant for the synthesis of benzotrifluorides and related structures, enhancing their utility in organic synthesis and medicinal chemistry (A. Lishchynskyi et al., 2013).
Nitrogen-Boron Coordination in Pyridoxaboroles
Steciuk et al. (2015) synthesized pyridoxaboroles from simple halopyridines, exploring nitrogen-boron coordination versus OH∙∙∙N hydrogen bonding. This research contributes to our understanding of the structural properties of such compounds, with potential implications for material science and coordination chemistry (I. Steciuk et al., 2015).
Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+
Maity et al. (2018) synthesized new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, demonstrating their utility as turn-off chemosensors for Fe3+/Fe2+ ions. This work highlights the role of such compounds in the development of sensitive sensors for metal ions, useful in biological and environmental monitoring (Pampa Maity et al., 2018).
One-Pot Reactions for Synthesis of Polysubstituted and Fused Pyridines
Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This approach underscores the versatility of such fluorinated pyridines in modular and efficient synthesis strategies (Zhidong Song et al., 2016).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .
Direcciones Futuras
Trifluoromethylpyridines, including 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, have found extensive applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNDNGJEKNNZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | |
CAS RN |
1159512-36-3 | |
| Record name | 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




